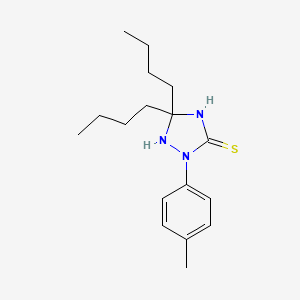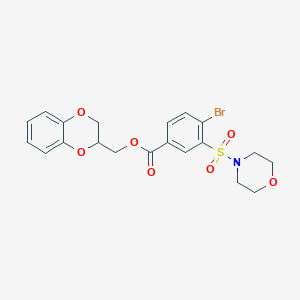![molecular formula C27H15BrCl2N2O3S B11520244 (5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3,4-dichlorophenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11520244.png)
(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3,4-dichlorophenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the furan and diazinane derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include bromine, dichlorobenzene, and sulfur-containing compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and yield while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE shares structural similarities with other compounds containing furan, diazinane, and aromatic rings.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Uniqueness
The uniqueness of (5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H15BrCl2N2O3S |
|---|---|
Molecular Weight |
598.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(3,4-dichlorophenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H15BrCl2N2O3S/c28-17-8-6-16(7-9-17)24-13-11-20(35-24)15-21-25(33)31(18-4-2-1-3-5-18)27(36)32(26(21)34)19-10-12-22(29)23(30)14-19/h1-15H/b21-15+ |
InChI Key |
KNSXYDUHMDLLKC-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N(C2=S)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N(C2=S)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11520165.png)
![4-{2-amino-3-cyano-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide](/img/structure/B11520171.png)
![Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholyl)ethyl]-](/img/structure/B11520176.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-methylindole-3-carboxylate](/img/structure/B11520195.png)
![2-{[1-(2,4-Dibromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11520202.png)
![N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B11520207.png)
![4-bromo-2-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11520215.png)
![ethyl 5-(acetyloxy)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11520218.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11520224.png)
![1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11520229.png)

![8-(4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11520233.png)
![4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-propyl-1,3-thiazolidine-2-thione](/img/structure/B11520236.png)
